3-methoxy-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide
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Overview
Description
3-methoxy-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxy group, a nitropyridine moiety, and a benzohydrazide core, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 3-methoxybenzohydrazide with 4-[(5-nitropyridin-2-yl)oxy]benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-methoxy-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to active sites of enzymes, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N’-[(2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- 3-methoxy-N,N-dimethylaniline
Uniqueness
3-methoxy-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16N4O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-methoxy-N-[(E)-[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C20H16N4O5/c1-28-18-4-2-3-15(11-18)20(25)23-22-12-14-5-8-17(9-6-14)29-19-10-7-16(13-21-19)24(26)27/h2-13H,1H3,(H,23,25)/b22-12+ |
InChI Key |
LOGGHBCUEGBJLH-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN=CC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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